
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains an imidazole ring, a pyridine ring, and a piperazine ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms.
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . In one example, a solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and a corresponding substituted acetophenone in methanol, with continuous stirring at ambient temperature until the reaction was complete .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a pyridine ring, which is further attached to a piperazine ring. The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They are used as synthons in the development of new drugs and show various biological activities .作用機序
The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. This compound has also been shown to inhibit the DNA damage response pathway, which is involved in repairing damaged DNA and preventing the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and inhibit the growth of cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, this compound has been shown to enhance cognitive function and improve memory retention.
実験室実験の利点と制限
One advantage of using (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone in lab experiments is its small size, which allows for easy delivery to cells and tissues. This compound is also stable and can be stored for long periods without degradation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone research. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy to inhibit the growth of cancer cells. Another potential application is in the treatment of neurological disorders, where this compound could be used to enhance cognitive function and improve memory retention. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成法
The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves the condensation of 2-(4-(4-methoxyphenyl)piperazin-1-yl)pyridine-4-carbaldehyde and 1H-imidazole-1-carboxamidine, followed by reduction with sodium borohydride. The resulting compound is purified through column chromatography to obtain the final product, this compound.
科学的研究の応用
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the DNA damage response pathway. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, this compound has been shown to enhance the cognitive function of mice and rats in various behavioral tests.
特性
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-16-19(6-8-23-20)26-11-9-22-17-26)25-14-12-24(13-15-25)10-7-18-4-2-1-3-5-18/h1-6,8-9,11,16-17H,7,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSPAHAPWSXEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
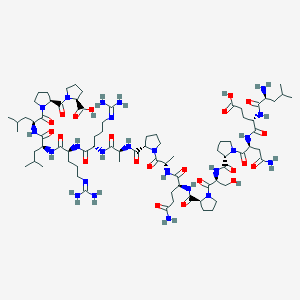
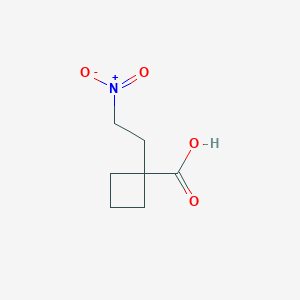

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/no-structure.png)
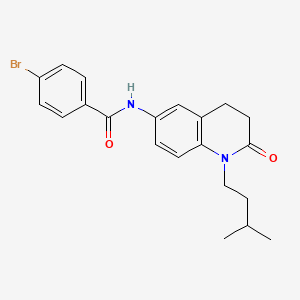

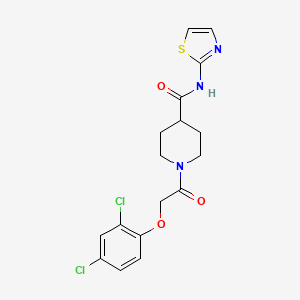
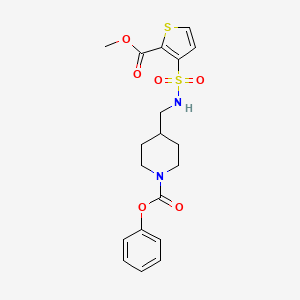
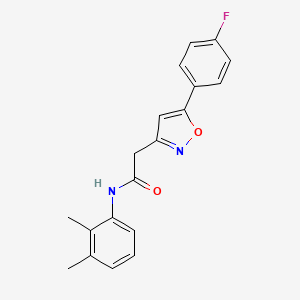
![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)
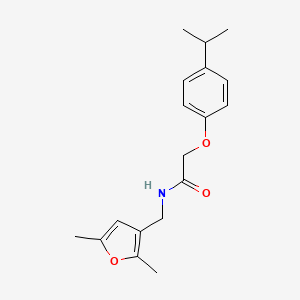

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)
![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)
